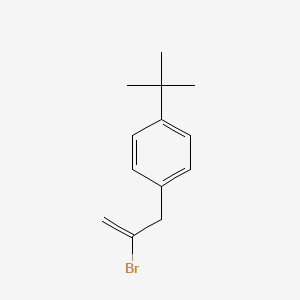

2-Bromo-3-(4-tert-butylphenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

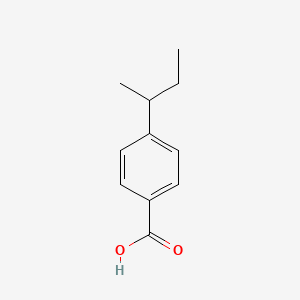

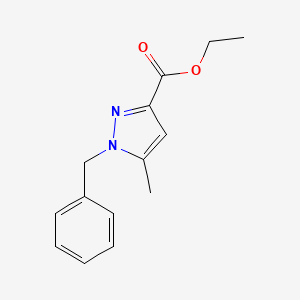

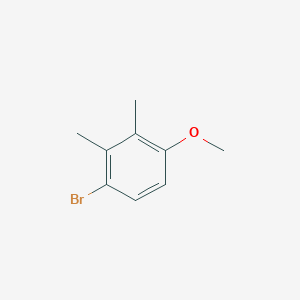

2-Bromo-3-(4-tert-butylphenyl)-1-propene is a chemical compound with the molecular formula C15H16BrN . It contains 15 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-3-(4-tert-butylphenyl)-1-propene has been reported in the literature. For instance, a ring-fusion approach was developed to extend the conjugation length of phenothiazines, which are S, N heterocyclic molecules . The target extended phenothiazines were designed with the same substituent of 4-tert-butylphenyl group on the nitrogen atom . The Buchwald–Hartwig reaction, a carbon-nitrogen cross-coupling reaction, has also been used in the synthesis of arylamines, key frameworks in several natural products, pharmaceuticals, and other biologically active compounds .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-(4-tert-butylphenyl)-1-propene is characterized by the presence of a bromine atom, a nitrogen atom, and a tert-butylphenyl group . The presence of these functional groups can influence the compound’s reactivity and properties.Chemical Reactions Analysis

Compounds similar to 2-Bromo-3-(4-tert-butylphenyl)-1-propene have been found to exhibit intriguing photophysical and redox properties . They have been used in visible-light-driven oxidative coupling reactions of amines . The Buchwald–Hartwig reaction has also been used for the synthesis of aromatic C–N bonds .科学的研究の応用

Catalytic Protodeboronation

“2-Bromo-3-(4-tert-butylphenyl)-1-propene” could potentially be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis . This compound, due to its alkene group, might be used in formal anti-Markovnikov alkene hydromethylation .

Boron Neutron Capture Therapy (BNCT)

This compound could potentially be used in Boron Neutron Capture Therapy (BNCT) . BNCT is a non-invasive approach for the destruction of cancer cells, based on the selective accumulation of 10B-containing compounds into malignant cells . The subsequent irradiation with low-energy neutrons promotes 10B decay to 4He and 7Li atoms, which can both exert a localized cytotoxicity for the tumor cell .

Drug Delivery Systems

The compound could potentially be used in the design of new drugs and drug delivery devices . Boronic acids and their esters are highly considered compounds for these purposes .

Enzyme Inhibitors

“2-Bromo-3-(4-tert-butylphenyl)-1-propene” could potentially be used in the development of enzyme inhibitors . Boronic acid compounds have received increasing attention in the field of medicinal chemistry for this purpose .

Controlled Drug Delivery Polymers

This compound could potentially be used in the development of controlled drug delivery polymers . Boronic acid compounds are highly considered for this application .

Saccharide Sensors

“2-Bromo-3-(4-tert-butylphenyl)-1-propene” could potentially be used in the development of saccharide sensors . Boronic acid compounds have received increasing attention in the field of medicinal chemistry for this purpose .

特性

IUPAC Name |

1-(2-bromoprop-2-enyl)-4-tert-butylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Br/c1-10(14)9-11-5-7-12(8-6-11)13(2,3)4/h5-8H,1,9H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDHFPPZLPMVQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(=C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373594 |

Source

|

| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(4-tert-butylphenyl)-1-propene | |

CAS RN |

842140-27-6 |

Source

|

| Record name | 2-bromo-3-(4-tert-butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Benzylsulfanyl-[1,2,3]thiadiazole](/img/structure/B1272252.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)